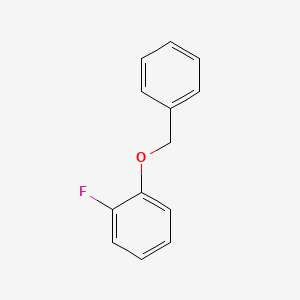

1-Benzyloxy-2-fluoro-benzene

説明

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of molecules that play a crucial role in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comacs.org The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties compared to its non-fluorinated counterparts. researchgate.netencyclopedia.pub

The high electronegativity of the fluorine atom often leads to changes in the electronic properties of the aromatic system, which can influence reactivity and interactions with biological targets. researchgate.netencyclopedia.pub This strategic incorporation of fluorine is a key tactic in medicinal chemistry to enhance the efficacy, metabolic stability, and bioavailability of drug candidates. encyclopedia.pubjscimedcentral.com For instance, fluorinated aromatics are integral to various successful drugs, including antibiotics, anticancer agents, and treatments for central nervous system disorders. numberanalytics.comencyclopedia.pub

In materials science, the unique properties imparted by fluorine are leveraged to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.comresearchgate.net These materials find use in a wide array of applications, including the production of fluoropolymers like polytetrafluoroethylene (PTFE), organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.com The field of agrochemicals also benefits from aromatic fluorination, with many modern pesticides and herbicides containing this structural feature to improve their potency and stability. numberanalytics.comnumberanalytics.comjscimedcentral.com 1-Benzyloxy-2-fluoro-benzene, as a member of this class, serves as a valuable precursor for synthesizing more complex fluorinated structures tailored for these diverse applications. cymitquimica.com

Significance of the Benzyloxy Moiety in Organic Synthesis and Functional Materials

The benzyloxy group (BnO), a structural component of this compound, is a significant functional group in organic chemistry. wikipedia.org It consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-) bonded to an oxygen atom. wikipedia.org One of its most common roles is as a protecting group for alcohols and phenols during multi-step organic syntheses. wikipedia.orgresearchgate.net The benzyl ether linkage is relatively stable to a wide range of reaction conditions but can be cleaved under specific, often harsh, conditions, such as catalytic hydrogenation, to regenerate the free hydroxyl group. wikipedia.orgsmolecule.com

Beyond its use as a protective shield, the benzyloxy moiety is a valuable building block in its own right, particularly in medicinal chemistry and materials science. researchgate.netmdpi.com The inclusion of this group can influence a molecule's solubility in organic solvents and stabilize intermediates. In drug design, the benzyloxy-benzyl fragment is considered a valuable structural motif for creating biologically active compounds, including kinase inhibitors. researchgate.netresearchgate.net In materials science, the rigid nature of the benzyloxy substituent has been shown to impact the properties of liquid crystals, influencing their self-assembly and mesomorphic phases. mdpi.com The presence of the benzyloxy group in this compound thus provides a synthetic handle for deprotection to a phenol (B47542) or for leveraging its structural contributions to the properties of a target molecule.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound primarily utilizes it as a chemical intermediate or a foundational building block for the synthesis of more complex molecules. cymitquimica.com Its structure allows for various chemical transformations, making it a versatile starting material.

Derivatives of this compound are frequently employed in cross-coupling reactions. For example, brominated analogues such as 1-(Benzyloxy)-4-bromo-2-fluorobenzene are valuable substrates in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form biaryl ethers. smolecule.com These reactions are fundamental in constructing the core structures of many pharmaceuticals and functional materials.

Furthermore, research focuses on creating more elaborate derivatives for specific applications. For instance, the synthesis of 1-benzyloxy-2-fluoro-4-nitrobenzene serves as a key step in producing precursors for the pharmaceutical and agrochemical industries. lookchem.com Similarly, methods have been developed for synthesizing compounds like 1-benzyloxy-4-bromo-5-ethyl-2-fluorobenzene, which is identified as a pharmaceutical intermediate. google.com The reactivity of the aromatic ring, influenced by both the fluorine and benzyloxy substituents, allows for controlled modifications to build molecular complexity.

Physicochemical Properties of this compound

This interactive table summarizes key computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-fluoro-2-phenylmethoxybenzene | nih.gov |

| CAS Number | 368-21-8 | nih.gov |

| Molecular Formula | C₁₃H₁₁FO | nih.gov |

| Molecular Weight | 202.22 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Interdisciplinary Relevance in Medicinal Chemistry, Materials Science, and Agrochemicals

The utility of this compound as a synthetic intermediate extends across several scientific disciplines, primarily medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry: The combination of a fluoroaromatic system and a benzyloxy group makes this compound and its derivatives attractive for medicinal chemists. Fluorine substitution is a well-established strategy for enhancing drug properties. encyclopedia.pub The benzyloxy group can be a key structural element in biologically active molecules or serve as a protected phenol, which itself is a common feature in pharmaceuticals. researchgate.netresearchgate.net Research on related structures, such as 1-(Benzyloxy)-4-bromo-2-fluorobenzene, indicates that their derivatives have been investigated for potential antimicrobial and anticancer activities. The core structure is considered a point of interest for the development of new pharmaceutical agents. cymitquimica.com

Materials Science: In materials science, fluorinated aromatic compounds are prized for creating materials with desirable properties. numberanalytics.comresearchgate.net While this compound itself is an intermediate, its derivatives have shown potential in the development of novel functional materials. For example, related structures have been explored for their potential in liquid crystal applications, where the molecular shape and electronic properties are critical. smolecule.commdpi.com The chromophoric properties of such aromatic systems also suggest potential use in the development of new dyes and pigments. smolecule.com

Agrochemicals: The agrochemical industry frequently utilizes fluorinated compounds to create effective and stable pesticides and herbicides. numberanalytics.comnumberanalytics.comaarti-industries.com Intermediates like 1-benzyloxy-2-fluoro-4-nitrobenzene are explicitly used as precursors in the synthesis of agrochemicals designed for pest control and crop protection, highlighting the role of the this compound scaffold in this sector. lookchem.com

Summary of Research Applications

This table outlines the primary applications of this compound and its close derivatives in various research fields.

| Field | Application | Specific Example | Source(s) |

| Organic Synthesis | Intermediate / Building Block | Used as a starting material for more complex molecules. | lookchem.com |

| Medicinal Chemistry | Precursor to Bioactive Compounds | Synthesis of intermediates for potential anticancer and antimicrobial agents. | google.comcymitquimica.com |

| Materials Science | Precursor to Functional Materials | Derivatives show potential in liquid crystal applications. | smolecule.commdpi.com |

| Agrochemicals | Precursor to Agrochemicals | Synthesis of intermediates for pesticides and herbicides. | numberanalytics.comlookchem.com |

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSQIFUSMWMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293479 | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-21-8 | |

| Record name | 368-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-Benzyloxy-2-fluoro-benzene

The regioselective synthesis of this compound is primarily achieved through the strategic protection of a phenol (B47542), followed by the introduction of the desired substituents. The most common and direct pathway involves the O-alkylation of 2-fluorophenol (B130384).

Strategic Introduction of Fluoro and Benzyloxy Groups

The principal route for synthesizing this compound involves the Williamson ether synthesis. masterorganicchemistry.combyjus.com This method strategically introduces the benzyloxy group onto a pre-existing 2-fluorophenol backbone. The reaction involves deprotonating the phenolic hydroxyl group of 2-fluorophenol with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzyl (B1604629) halide, such as benzyl bromide, in an SN2 reaction to form the desired ether. youtube.com

The selection of 2-fluorophenol as the starting material is crucial as it definitively establishes the 1,2-substitution pattern of the fluoro and benzyloxy groups on the benzene (B151609) ring. Alternative strategies, such as attempting to fluorinate benzyloxybenzene, are less common due to challenges in controlling regioselectivity.

Catalytic Approaches in C-F Bond Formation

While the direct synthesis of this compound typically starts with 2-fluorophenol, the broader field of organofluorine chemistry has seen significant advances in catalytic carbon-fluorine (C-F) bond formation. These methods are generally applied to the synthesis of fluorinated aromatics from other haloarenes or unactivated C-H bonds, rather than for modifying an existing benzyloxy-substituted ring to introduce fluorine.

Modern catalytic methods for creating aryl fluorides often involve transition metals like palladium. researchgate.net For instance, palladium-catalyzed nucleophilic fluorination has been developed using specialized ligands, such as sterically demanding phosphines (e.g., t-BuBrettPhos), which facilitate the challenging C–F reductive elimination from a palladium(II) complex. These reactions typically use fluoride (B91410) sources like cesium fluoride (CsF) and require rigorously anhydrous conditions.

Another approach is the Halex (halogen exchange) process, where chloro- or bromo-aromatics are converted to fluoroaromatics using sources like potassium fluoride (KF), often enhanced by phase-transfer catalysts. researchgate.netharvard.edu However, applying such methods to a molecule like benzyloxybenzene would likely result in a mixture of isomers and potential side reactions involving the benzyloxy group. Therefore, the Williamson ether synthesis starting from 2-fluorophenol remains the most regioselective and reliable method.

Protecting Group Strategies for Phenolic Hydroxyls

In the context of synthesizing this compound, the benzyl group itself acts as a protecting group for the phenolic hydroxyl of 2-fluorophenol. Protecting groups are essential in multi-step syntheses to mask a reactive functional group while transformations are carried out elsewhere in the molecule. uchicago.edu

The Williamson ether synthesis is the standard method for introducing this benzyl protecting group. uwindsor.ca The reaction is typically performed by treating 2-fluorophenol with a base to form the corresponding phenoxide, which is then alkylated with benzyl bromide or benzyl chloride. masterorganicchemistry.comyoutube.com Weaker bases are generally sufficient for deprotonating phenols compared to aliphatic alcohols. uwindsor.ca

Table 1: Typical Conditions for Benzylation of 2-Fluorophenol

| Reagents | Base | Solvent | Temperature | Reaction Time | Yield |

| Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF) | 50-100 °C | 1-8 hours | 50-95% |

| Benzyl chloride | Sodium hydroxide (B78521) (NaOH) | Water/Organic Biphasic System with Phase-Transfer Catalyst | Room Temperature to 50 °C | 2-12 hours | Variable |

| Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 1-4 hours | High |

This table presents generalized conditions based on the Williamson ether synthesis. byjus.com Actual yields and conditions may vary.

The benzyl ether protecting group is valued for its stability under a wide range of conditions, including many that are acidic or basic, but it can be selectively removed when needed. uwindsor.ca Common deprotection methods include catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or treatment with strong Lewis acids like boron tribromide (BBr₃).

Functionalization Reactions of the Benzene Ring

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The regiochemical outcome of such reactions is dictated by the combined directing effects of the two existing substituents: the benzyloxy group (-OCH₂C₆H₅) and the fluorine atom (-F).

Benzyloxy Group (-OCH₂C₆H₅): This is an alkoxy group, which is strongly activating and an ortho, para-director. wikipedia.org It activates the ring towards electrophilic attack by donating electron density through a strong resonance (+M) effect, which outweighs its inductive electron-withdrawing (-I) effect.

Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because of a competing electron-donating resonance effect (+M). wikipedia.orglibretexts.org Among halogens, fluorine's resonance effect is more significant compared to chlorine or bromine, though its inductive effect still dominates, making the ring less reactive than benzene itself. wikipedia.orgresearchgate.net

The positions on the ring relative to the substituents are:

Position 3: ortho to -F, meta to -OBn

Position 4: meta to -F, para to -OBn

Position 5: para to -F, meta to -OBn

Position 6: ortho to -OBn, meta to -F

Given that the benzyloxy group is a much stronger activating group, substitution is expected to occur at the positions that are ortho and para to it. The position para to the benzyloxy group (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 6), which is sterically crowded by the adjacent fluorine atom. Therefore, electrophilic substitution on this compound is predicted to yield the 4-substituted product as the major isomer.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (B1291564) smolecule.com |

| Bromination | Br₂ / FeBr₃ | 1-(Benzyloxy)-4-bromo-2-fluorobenzene |

For example, the nitration of 1-benzyloxy-2-fluorobenzene with a mixture of nitric and sulfuric acid introduces a nitro group, yielding 1-(benzyloxy)-2-fluoro-4-nitrobenzene as the primary product. smolecule.com Similarly, bromination with Br₂ and a Lewis acid catalyst directs the bromine atom to the 4-position.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The fluorine atom in this compound can be displaced by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the C-F bond towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho or para to the fluorine atom.

For instance, in derivatives like 2-(Benzyloxy)-4-fluoro-1-nitrobenzene and 1-Benzyloxy-2-fluoro-4-nitrobenzene , the nitro group strongly activates the ring for SNAr. smolecule.com This activation facilitates the displacement of the fluoride ion by various nucleophiles under relatively mild conditions. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. smolecule.comsmolecule.com For example, reactions with thiols can be used to form C-S bonds, a transformation that is most efficient with activated fluoroaromatic compounds. thieme-connect.de

The table below summarizes representative SNAr reactions on nitro-substituted benzyloxyfluorobenzene derivatives.

| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |

| 1-Benzyloxy-2-fluoro-4-nitrobenzene | Sodium amide | Not specified | 4-Amino-1-benzyloxy-2-fluorobenzene | smolecule.com |

| 1-Benzyloxy-2-fluoro-4-nitrobenzene | Thiols | Not specified | Thioether derivatives | smolecule.com |

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | Various nucleophiles | Appropriate conditions | Substituted derivatives |

Cross-Coupling Reactions at Aryl Halide Positions

While this compound itself is not typically used in cross-coupling reactions due to the strength of the C-F bond, its halogenated derivatives, such as 1-(Benzyloxy)-4-bromo-2-fluorobenzene , are excellent substrates for palladium-catalyzed cross-coupling reactions. smolecule.com These reactions, like the Suzuki-Miyaura coupling, are fundamental for constructing C-C bonds and synthesizing complex biaryl structures. smolecule.comgoogle.com

In a typical Suzuki-Miyaura reaction, the bromo-derivative is coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. smolecule.comnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

The table below presents examples of Suzuki-Miyaura cross-coupling reactions using 1-(Benzyloxy)-4-bromo-2-fluorobenzene .

| Boronic Acid/Ester | Catalyst | Base/Solvent | Product | Reference |

| Aryl boronic acids | Palladium catalyst | K₂CO₃ / Ethyl methyl ketone | Biaryl ethers | smolecule.comgoogle.comnih.gov |

| Vinyl boronic acids | Palladium catalyst | Not specified | Stilbene derivatives | smolecule.com |

| 5-butyl-tetrahydropyran-2-yl boronic acid derivative | Palladium catalyst | Not specified | Complex biaryl structure | google.com |

Reactions Involving the Benzylic Methylene (B1212753) Unit

The benzylic methylene (-CH₂-) in the benzyloxy group is a site of significant reactivity due to its proximity to both the ether oxygen and the phenyl ring. This position is susceptible to oxidation, free radical reactions, and cleavage.

The benzylic methylene of the ether can be oxidized under various conditions. Such reactions are synthetically useful as they can transform a stable benzyl ether protecting group into more reactive functionalities like aldehydes or esters. nih.gov Strong oxidizing agents can cleave the benzylic C-H bonds. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield an aromatic aldehyde and an alcohol. researchgate.net Another approach involves oxidation to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org Ozone has also been used for the mild oxidative removal of benzyl ether groups, producing a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org

| Reagent(s) | Conditions | Outcome/Product(s) | Reference |

| 4-Acetamido-TEMPO tetrafluoroborate | Wet MeCN, room temp. | Aromatic aldehyde and alcohol | researchgate.net |

| N-Bromosuccinimide (NBS) | CCl₄, heat, light | Aromatic aldehyde or methyl ester (from methyl ether) | nih.gov |

| Ozone (O₃) | Mild conditions | Benzoic ester, benzoic acid, and alcohol | organic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Photoirradiation (UV) | Deprotection to alcohol | organic-chemistry.org |

| Phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) / Nitroxyl radical | Ambient temperature | Oxidative deprotection to alcohol | organic-chemistry.org |

The benzylic position is highly susceptible to free radical reactions because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. fiveable.mechemistrysteps.com A classic example of this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or light. masterorganicchemistry.comchadsprep.comyoutube.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. youtube.com This intermediate then reacts with Br₂ (present in low concentration) to form the benzylic bromide and regenerate a bromine radical. masterorganicchemistry.comchadsprep.com

While this reaction is standard for alkylbenzenes, it can also be applied to benzyl ethers. Studies have shown that the oxidation of benzyl ethers with NBS can proceed through a free-radical brominated intermediate. nih.govresearchgate.net Depending on the reaction conditions and the stoichiometry of NBS, either monobromination (leading to aldehydes after elimination) or dibromination (leading to esters after hydrolysis) can be achieved. nih.govresearchgate.net

The benzyloxy group is a widely used protecting group for phenols, and its cleavage to regenerate the hydroxyl group is a crucial transformation in organic synthesis. Several methods are available for the deprotection of the benzyloxy group in This compound to yield 2-Fluorophenol . smolecule.com

The most common method is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. cdnsciencepub.comchemrxiv.orgchemrxiv.org The reaction is typically clean and high-yielding, producing the phenol and toluene (B28343) as a byproduct. organic-chemistry.org Additives like ammonia (B1221849) or pyridine (B92270) can be used to inhibit benzyl ether cleavage selectively when other reducible groups are present. organic-chemistry.org

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving benzyl ethers, even at low temperatures. ufp.ptoup.comresearchgate.netsci-hub.se The reaction proceeds by forming an ether-BBr₃ adduct, followed by cleavage of the C-O bond. sci-hub.se Other strong acids can also be employed, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

| Method | Reagent(s) | Conditions | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically in ethanol (B145695) or ethyl acetate | 2-Fluorophenol, Toluene | organic-chemistry.orgcdnsciencepub.com |

| Transfer Hydrogenation | Formic acid, Pd/C | Not specified | 2-Fluorophenol | organic-chemistry.org |

| Lewis Acid Cleavage | Boron tribromide (BBr₃) | Dichloromethane, low temp. | 2-Fluorophenol, Benzyl bromide | ufp.ptoup.comsci-hub.se |

| Oxidative Cleavage | DDQ | Photoirradiation | 2-Fluorophenol | organic-chemistry.orgacs.org |

Free Radical Chemistry at the Benzylic Methylene

Transformations of the Fluoro Substituent

Beyond SNAr, the transformation of the C-F bond in fluoroaromatics is challenging due to its high bond energy. mdpi.comresearchgate.net However, specific strategies can achieve its functionalization.

One significant pathway involves the formation of a benzyne (B1209423) intermediate. Arynes are highly reactive species that can be generated from aryl halides under strong basic conditions or from 2-(trimethylsilyl)aryl triflates with a fluoride source. wikipedia.org In the context of this compound, dehydrohalogenation could potentially be induced. For example, the reaction of fluorobenzene (B45895) with a strong base like phenyllithium (B1222949) is known to proceed through a benzyne intermediate. wikipedia.orgwiley-vch.de Similarly, metalation of fluoroarenes with organolithium reagents followed by elimination of lithium fluoride can generate benzynes, which can then be trapped by various reagents, such as furan (B31954) in a Diels-Alder cycloaddition. nih.govresearchgate.net

Transition metal-catalyzed C-F bond activation is another emerging area. mdpi.comrsc.orgox.ac.uk While less common than for other halogens, nickel and palladium complexes have been shown to catalyze the cross-coupling of fluoroaromatics, particularly those activated by electron-withdrawing groups, with organometallic reagents or other nucleophiles. mdpi.comresearchgate.net These methods provide a direct route to functionalize the C-F bond, turning traditionally inert fluoroaromatics into valuable synthetic building blocks. rsc.orgox.ac.uk

Fluorine as a Directing Group in Aromatic Reactions

The fluorine substituent in this compound plays a crucial, albeit complex, role in directing the regiochemical outcome of aromatic substitution reactions. Its influence stems from the interplay of two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Fluorine is the most electronegative element, and its powerful inductive effect deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. vaia.commasterorganicchemistry.com

Despite this deactivation, the fluorine atom is an ortho, para-director. vaia.commasterorganicchemistry.com This directing ability is attributed to the resonance effect, where the lone pairs of electrons on the fluorine atom can be donated to the aromatic ring. This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.com Specifically, a resonance structure can be drawn where the positive charge is adjacent to the fluorine, which can then donate a lone pair to form a pi-bond, creating a more stable intermediate where all atoms have a full octet. masterorganicchemistry.com

In the specific case of this compound, the directing effects of both the benzyloxy and the fluoro groups must be considered. The benzyloxy group is a strong activating, ortho, para-directing group due to the resonance donation from the oxygen atom. When both groups are present, their directing influences combine.

In nucleophilic aromatic substitution (SNA_r) reactions, the strong electron-withdrawing nature of the fluorine atom activates the ring, making it more susceptible to attack by nucleophiles. The fluorine atom itself can be displaced by nucleophiles, particularly when the aromatic ring is further activated by other electron-withdrawing groups. smolecule.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Combined Effect on Regioselectivity |

|---|---|---|---|---|---|

| -OCH₂C₆H₅ (Benzyloxy) | 1 | +R, -I | Activating | ortho, para | The powerful activating benzyloxy group directs substitution primarily to the para position (position 4). The ortho positions to the benzyloxy group are sterically hindered and electronically influenced by the adjacent fluorine. |

| -F (Fluoro) | 2 | -I, +R | Deactivating | ortho, para |

Defluorination and Fluorine Exchange Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage, or defluorination, a significant challenge. acs.org Nevertheless, various methods have been developed for the hydrodefluorination (HDF) of fluoroaromatic compounds, which could be applicable to this compound. These methods are crucial for the degradation of persistent fluorinated pollutants and for the selective synthesis of partially fluorinated aromatics.

Rhodium-based catalysts have shown high efficiency in the hydrodefluorination of fluoroarenes. For instance, [Cp*RhCl(μ-Cl)]₂ can act as a precatalyst for the HDF of perfluoroarenes using an aluminum dihydride as the reductant. acs.org These reactions can be highly regioselective, cleaving a C-F bond adjacent to an existing C-H bond. acs.orgacs.org Rhodium on alumina (B75360) (Rh/Al₂O₃) has also been used for the complete defluorination and hydrogenation of polyfluorinated benzenes in water under mild conditions (1 atm H₂, ambient temperature). researchgate.net Furthermore, electrochemical hydrodefluorination using rhodium electrocatalysts represents a mild approach for the degradation of fluoroaromatic compounds. researchgate.net

Metal-free hydrodefluorination methods have also been explored. One such method involves the use of triethylphosphine (B1216732) as the defluorinating agent, with water serving as the hydrogen source. rsc.org Other approaches include reductive defluorination under anaerobic conditions by microbial consortia and oxidative defluorination. mdpi.com

Fluorine exchange reactions, often referred to as the Halex (halogen exchange) process, are industrially significant for the synthesis of aryl fluorides from other aryl halides. nih.gov This nucleophilic aromatic substitution typically requires electron-deficient arenes, where a halogen such as chlorine is replaced by fluoride using sources like potassium fluoride (KF). nih.gov While this process is generally used to introduce fluorine, the reverse, exchanging fluorine for another halogen, is less common due to the strength of the C-F bond. However, fluoride-promoted ligand exchange in diaryliodonium salts has been observed, which has implications for radiolabeling with ¹⁸F. nih.gov The exchange of fluoride between potassium aryltrifluoroborates and aryl-trialkoxy silanes has also been studied, demonstrating the dynamic nature of fluorine bonding to metalloids. chemrxiv.org

While specific studies on the defluorination or fluorine exchange of this compound are not extensively documented in the reviewed literature, the methodologies developed for other fluoroaromatic compounds provide a strong basis for potential transformations of this molecule. The presence of the benzyloxy group may influence the reactivity and selectivity of these reactions.

Table 2: Selected Methods for the Defluorination of Fluoroaromatic Compounds

| Method | Catalyst/Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Catalytic Hydrodefluorination | [Cp*RhCl(μ-Cl)]₂ / Aluminum dihydride | Typically elevated temperatures (e.g., 100 °C) | Perfluoroarenes (e.g., C₆F₅H) | acs.orgacs.org |

| Catalytic Hydrodefluorination | Rh/Al₂O₃ | H₂ (1 atm), ambient temperature, water | Polyfluorinated benzenes | researchgate.net |

| Electrochemical Hydrodefluorination | Rhodium electrocatalyst | Room temperature and pressure, water | Various fluoroaromatics | researchgate.net |

| Metal-Free Hydrodefluorination | Triethylphosphine / Water | Heating in a solvent like NMP | Hexafluorobenzene, pentafluoropyridine | rsc.org |

| Reductive Defluorination | Fe-promoted (K[CpFe(CO)₂]) | Ambient temperature | Electron-deficient aryl fluorides | chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum of 1-Benzyloxy-2-fluoro-benzene, the benzylic protons (-OCH₂-) are readily identified as a singlet peak appearing around 5.0 ppm. The aromatic protons of both the fluorinated benzene (B151609) ring and the benzyl (B1604629) group resonate in the region of 6.8 to 7.6 ppm, often presenting as complex multiplets due to proton-proton and proton-fluorine couplings. rsc.org The precise chemical shifts and coupling constants can be difficult to extract directly from these higher-order multiplets. researchgate.net

Table 1: Representative ¹H NMR Data for Benzyloxy-Containing Compounds

| Compound | Solvent | Benzylic Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |

| 4-(2-bromobenzyloxy)-1-fluorobenzene | CDCl₃ | 5.08 (s, 2H) | 6.88-7.59 (m, 8H) | rsc.org |

| 4-(2-iodobenzyloxy)-1-fluorobenzene | CDCl₃ | 4.99 (s, 2H) | 6.90-7.88 (m, 8H) | rsc.org |

This table presents data for structurally similar compounds to illustrate typical chemical shift ranges.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the benzylic carbon, the carbons of the fluorinated ring, and the carbons of the benzyl group's phenyl ring. The carbon atom attached to the fluorine (C-F) will exhibit a characteristic large coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's electronegativity. In similar fluorinated aromatic ethers, the carbon bearing the fluorine atom shows a large doublet splitting. For instance, in 4-(2-iodobenzyloxy)-1-fluorobenzene, the C-F carbon resonates at δ 157.6 ppm with a large coupling constant of 237.4 Hz, while other carbons in the fluorinated ring also show smaller C-F couplings. rsc.org

Table 2: Representative ¹³C NMR Data for Fluorinated Benzyloxy Compounds

This table presents data for structurally similar compounds to illustrate typical chemical shift ranges and coupling constants.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to its wide chemical shift range and the high natural abundance of the ¹⁹F isotope. icpms.cz This technique can confirm the presence and electronic environment of the fluorine atom in this compound. For analogous compounds, a single peak is typically observed, for example, near δ -110 ppm for 1-(Benzyloxy)-4-bromo-2-fluorobenzene, confirming the fluorine's environment. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlap, simplifying spectral analysis. icpms.cz

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. preprints.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com This is crucial for distinguishing between the various aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is particularly useful for establishing connectivity across the ether linkage, for example, by observing a correlation between the benzylic protons and the carbons of the fluorinated ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity. This can provide information about the molecule's preferred conformation, such as the spatial relationship between the benzyl group and the fluorinated benzene ring. ucl.ac.uk

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of substances and monitoring the progress of chemical reactions without the need for identical reference standards. emerypharma.comjeol.com The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com

For this compound, ¹H qNMR can be employed to assess purity by integrating a well-resolved signal (e.g., the benzylic CH₂ singlet) and comparing it to the integral of a certified internal standard of known concentration. ox.ac.ukmestrelab.com Similarly, ¹⁹F qNMR offers a significant advantage due to the wide chemical shift range and minimal signal overlap, making it an excellent approach for quantifying fluorine-containing compounds. researchgate.net This technique can be used to monitor the formation of this compound during its synthesis by tracking the appearance and integration of its unique ¹⁹F signal relative to a fluorinated internal standard. researchgate.netrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁FO), the expected monoisotopic mass is approximately 202.08 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. nih.gov In chemical ionization mass spectrometry, related fluorinated aromatic compounds show characteristic fragmentation patterns. For instance, under methane (B114726) chemical ionization, the protonated molecular ion (MH⁺) is often the most abundant peak. cdnsciencepub.com More energetic ionization techniques can lead to fragmentation, with potential losses of HF or cleavage at the ether linkage, providing further structural information. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₁FO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).

The experimentally determined monoisotopic mass from HRMS analysis is compared against this theoretical value. A close correlation, typically within a few parts per million (ppm), provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. PubChem lists the computed exact mass of this compound as 202.079393132 Da. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁FO |

| Theoretical Exact Mass | 202.079393132 Da |

| Nominal Mass | 202 Da |

Data sourced from PubChem CID 259659. nih.gov

Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI)

Mass spectrometry operating under different ionization modes, such as Electron Ionization (EI) and Electrospray Ionization (ESI), reveals distinct fragmentation patterns that offer significant structural information.

Electron Ionization (EI) Fragmentation: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. researchgate.net This results in the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion (m/z 91). This is often the base peak in the spectrum. The other part of the molecule would form a 2-fluorophenoxy radical. Other potential fragmentations include the loss of the entire benzyloxy group to form a fluorophenyl cation (m/z 95).

Electrospray Ionization (ESI) Fragmentation: ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the gas phase. ucl.ac.be Subsequent fragmentation, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural details. For protonated this compound, a major fragmentation pathway involves the cleavage of the C-O ether bond. southampton.ac.uk This process would likely lead to the loss of a neutral 2-fluorophenol (B130384) molecule, resulting in the formation of the stable benzyl cation (m/z 91). researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. By analyzing the relationship between precursor and product ions, the connectivity of the molecule can be mapped out.

Table 2: Predicted Major Mass Spectrometry Fragments

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment |

| EI | 202 [M]⁺• | 91 | [C₇H₇]⁺ (Tropylium ion) |

| EI | 202 [M]⁺• | 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| ESI | 203 [M+H]⁺ | 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational structure of a molecule. The spectrum of this compound displays characteristic bands corresponding to its constituent parts: the fluorinated benzene ring, the unsubstituted benzene ring, and the ether linkage.

Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge exhibits symmetric and asymmetric stretching vibrations, usually found between 2950 and 2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings give rise to a series of sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

C-O-C Asymmetric Stretching: The ether linkage produces a strong, characteristic absorption band. For aryl-alkyl ethers, this is typically observed in the 1275-1200 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1400-1000 cm⁻¹ region due to its high polarity.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong OOP bending vibrations below 900 cm⁻¹. The ortho-disubstituted fluorinated ring and the monosubstituted benzyl ring will have characteristic bands in this region. spectroscopyonline.com

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch (Ring Modes) | 1620 - 1400 | Medium-Sharp |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Data derived from general spectroscopic principles and analogous compounds. spectroscopyonline.com

Conformational Analysis using Vibrational Spectroscopy

The flexibility of the benzyloxy group, specifically the rotation around the C-O-C and Ph-CH₂ bonds, allows for multiple conformations. Vibrational spectroscopy, often combined with computational modeling, can provide insights into the most stable conformation in the gas phase or solution.

Studies on analogous molecules like benzyl alcohol and benzyl fluoride (B91410) reveal that the conformational landscape is governed by a balance of steric repulsion and weak intramolecular interactions, such as those between the substituent and the π-system of the ring. researchgate.net For benzyl fluoride, the most stable conformation has the C-F bond oriented away from the ring to minimize steric hindrance with the ortho-hydrogens. researchgate.net In contrast, benzyl alcohol adopts a gauche conformation. researchgate.net For this compound, the preferred conformation will likely be one that minimizes steric clashes between the two bulky aromatic rings while potentially allowing for favorable, weak dipole-dipole or dispersion interactions. The presence of the ortho-fluorine atom introduces additional electronic and steric factors that influence the rotational barrier and the equilibrium geometry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions within the two aromatic rings.

Benzene itself exhibits a weak, symmetry-forbidden "B-band" (benzenoid band) with fine structure around 256 nm and a more intense "E-band" around 204 nm. spcmc.ac.in When substituents are added to the benzene ring, they can cause shifts in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Approximate λₘₐₓ (nm) | Type |

| E₂-band | ~210 - 225 | π→π |

| B-band | ~265 - 280 | π→π |

Values are estimations based on the effects of -F and -OR substituents on the benzene chromophore. spcmc.ac.inup.ac.za

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of an aromatic ether like this compound is primarily determined by the electronic transitions within the aromatic rings and the ether linkage. The key transitions expected for this molecule are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π systems of the two benzene rings. Aromatic compounds typically exhibit strong absorption bands in the UV region corresponding to these transitions. For instance, studies on various aromatic ethers show these transitions are common. acs.orgnumberanalytics.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs of the ether oxygen) to a π* antibonding orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.

While precise experimental absorption maxima (λmax) for this compound are not documented in the available literature, data from related vinyl ethers show absorption bands in the range of 200–220 nm. conicet.gov.ar For aromatic ethers, these values can be influenced by the substitution pattern on the rings. cdnsciencepub.com The presence of the benzyloxy group, which acts as an electron-donating group, and the fluorine atom, an electron-withdrawing group, will modulate the energy levels of the molecular orbitals and thus the exact position and intensity of the absorption bands.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the shift in the position of a compound's UV-Vis absorption bands in response to a change in the polarity of the solvent. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. Solvatochromic effects can be categorized as:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, occurring when the ground state is more polar and is preferentially stabilized by polar solvents.

Although specific solvatochromic studies on this compound are not available, research on other benzyloxy derivatives demonstrates significant solvent-dependent spectral shifts. dntb.gov.uaresearchgate.netresearchgate.net For example, some ((4-(benzyloxy)benzylidene)amino)phenol compounds exhibit both positive (bathochromic) and negative (hypsochromic) solvatochromism, with the behavior depending on the solvent's hydrogen-bonding ability and polarity. dntb.gov.uamdpi.comiku.edu.tr It is anticipated that this compound would also exhibit solvatochromism, with polar solvents likely interacting with the ether oxygen and influencing the n → π* transitions, while both polar and non-polar solvents would affect the π → π* transitions of the aromatic systems.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure determination for this compound has not been reported in the reviewed literature, analysis of closely related fluorinated and benzyloxy-containing compounds allows for a well-grounded prediction of its solid-state characteristics.

The solid-state conformation of this compound is expected to be non-planar. The dihedral angle between the two aromatic rings is a critical conformational parameter. To minimize steric hindrance between the rings and the ether linkage, they are unlikely to be coplanar.

Studies on highly hindered diphenyl ethers have long established that they adopt asymmetric, non-planar conformations. cdnsciencepub.com For example, in compounds containing aryl trifluoromethyl ether groups, a stable conformation is observed where the C=C-O-CF3 dihedral angle is near 90°. researchgate.net This preference for an orthogonal arrangement is a common feature in fluorinated ethers. beilstein-journals.org The packing in the crystal lattice would likely be governed by van der Waals forces, with molecules arranging to optimize space-filling. ias.ac.in

To illustrate the typical conformations of related structures, the table below presents crystallographic data for an analogous compound.

| Compound Name | Dihedral Angle Between Rings | Key Conformation Feature |

| 1-(2-Fluorobenzyl)-1-(2-fluorobenzyloxy)urea | 48.64 (19)° | The two benzene rings are significantly twisted relative to each other. |

This table is generated based on data from structurally similar compounds to provide illustrative examples.

In the absence of strong hydrogen bond donors like -OH or -NH2, the intermolecular interactions in the crystal lattice of this compound would be dominated by weaker forces. These include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. These are common in the crystal structures of aromatic compounds and contribute significantly to crystal stability.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an adjacent aromatic ring.

Weak Hydrogen Bonds: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor in C-H···F interactions. ias.ac.in Similarly, the ether oxygen can participate in C-H···O interactions. These types of interactions are frequently observed in the crystal packing of fluorinated organic compounds and crown ethers. ias.ac.inrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely used to investigate the properties of aromatic compounds, including fluorinated and benzyloxy-substituted derivatives researchgate.net. For 1-Benzyloxy-2-fluoro-benzene, DFT methods can elucidate its conformational preferences, electronic characteristics, and spectroscopic signatures.

The three-dimensional structure of this compound is primarily determined by the rotational freedom around the C-O-C ether linkage and the C-C bond of the benzyl (B1604629) group. The presence of a fluorine atom at the ortho position to the benzyloxy group introduces significant steric and electronic effects that influence the molecule's preferred conformation.

Geometry optimization using DFT, typically with a basis set like 6-31G* or higher, can predict the most stable conformers. The analysis would focus on the dihedral angles defining the orientation of the benzyl group relative to the fluorophenyl ring. It is expected that the molecule adopts a staggered conformation to minimize steric repulsion between the hydrogen atoms of the methylene (B1212753) bridge and the ortho-fluorine atom. Studies on structurally related molecules, such as meso-1,4-dibenzyloxy-2,3-difluorobutane, have shown that benzyloxy groups tend to adopt a gauche conformation relative to an adjacent fluoro substituent beilstein-journals.org. This suggests a complex interplay of steric and electrostatic interactions dictating the final geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table presents expected values based on typical DFT calculations for similar structures. Actual values would be obtained from specific computational output.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-O (Aromatic) | ~1.37 Å | |

| C-O (Aliphatic) | ~1.43 Å | |

| Dihedral Angle | F-C-C-O | ~0° or ~180° (syn- or anti-periplanar) |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability researchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, which is activated by the oxygen atom's lone pairs. The LUMO, conversely, is likely distributed across the aromatic systems. DFT calculations can visualize these orbitals and quantify their energies. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of charge transfer interactions researchgate.netrsc.org. These calculations are crucial for understanding potential reaction mechanisms and designing new materials with specific electronic properties ijcce.ac.ir.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are representative values. Actual energies are dependent on the level of theory and basis set used.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability, localized on the substituted phenyl ring |

| LUMO | -1.2 | Electron-accepting capability, delocalized over the aromatic system |

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental spectra ijcce.ac.irirphouse.com.

For this compound, key predicted vibrational modes would include:

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond, typically observed in the 1200-1300 cm⁻¹ region.

C-O Ether Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage, expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively .

Aromatic C-H Stretching: Vibrations occurring above 3000 cm⁻¹ .

Aliphatic C-H Stretching: Methylene bridge C-H stretches, typically found just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C-F Stretch | 1300-1200 | Strong |

| C-O-C Asymmetric Stretch | 1270-1230 | Strong |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns and reactive sites rsc.org. The MEP maps the electrostatic potential onto the molecule's electron density surface.

In this compound, the MEP surface would reveal:

Negative Potential (Electron-Rich) Regions: These areas, typically colored red, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative fluorine and oxygen atoms rsc.orgresearchgate.net.

Positive Potential (Electron-Poor) Regions: These regions, colored blue, are prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly the aromatic protons researchgate.net.

Analysis of the MEP surface provides a visual representation of how the molecule will interact with other polar molecules, ions, or biological receptors rsc.orgnih.gov.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, have become increasingly accurate and are often used to aid in structure elucidation researchgate.net. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR spectra.

For this compound, predictions would include:

¹H NMR: The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 5.0 ppm. The aromatic protons would show complex multiplet patterns in the 6.8-7.5 ppm range, with the fluorine atom influencing the shifts of adjacent protons libretexts.org.

¹³C NMR: The carbons of the fluoro-substituted ring would show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

¹⁹F NMR: The fluorine chemical shift is highly sensitive to its electronic environment biophysics.org. DFT calculations can predict this shift, helping to confirm the substitution pattern researchgate.net.

Electrostatic Potential Surface Analysis

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated by DFT, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies researchgate.netjksus.org.

Key descriptors for this compound would include:

Ionization Potential (I): Approximated by -E(HOMO).

Electron Affinity (A): Approximated by -E(LUMO).

Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): χ² / (2η). Quantifies the global electrophilic nature of the molecule.

Fukui Functions: These indices identify the most nucleophilic and electrophilic sites within the molecule, providing a more detailed picture of local reactivity than MEP analysis alone .

These theoretical indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical reactions.

Fukui Functions for Predicting Sites of Reactivity

Fukui functions are a conceptual tool derived from Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. An analysis for this compound would involve calculating these indices for each atom to identify which parts of the molecule are most susceptible to chemical reaction. For instance, such a study would determine if electrophilic attack is more likely to occur at one of the unsubstituted carbons of the fluorinated ring or on the benzyl ring. No published data for these calculations on this compound currently exist.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, offering a picture of the electron distribution. For this compound, this analysis would quantify the electron-withdrawing effect of the fluorine atom and the ether oxygen, providing numerical values for the partial charges on each atom. This information helps in understanding the molecule's polarity and electrostatic potential. At present, there are no specific published studies containing a Mulliken population analysis for this compound.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

NCI and RDG analyses are computational techniques used to visualize and characterize weak, non-covalent interactions within a molecule (intramolecular) or between molecules (intermolecular). For this compound, this would be particularly insightful for identifying potential intramolecular hydrogen bonds or steric repulsions between the two aromatic rings, which would influence its preferred conformation. Such detailed analyses have not been published for this specific molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations would be invaluable for understanding the flexibility and environmental responses of this compound.

Conformational Dynamics in Solution

An MD simulation of this compound in a solution would reveal its conformational landscape. It would show how the molecule flexes and rotates around its ether linkage, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. There are currently no available MD simulation studies detailing the conformational dynamics of this compound.

QSAR and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate a molecule's chemical structure to its biological activity or physical properties, respectively. To build a QSAR or QSPR model for this compound, one would need a dataset of similar compounds with measured activities or properties. The models would then use calculated molecular descriptors to predict the properties of new compounds, including this compound. The development of such models is contingent on the availability of relevant biological or physicochemical data, which is currently lacking for a series of compounds focused around this specific scaffold.

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or property descriptors of a series of compounds with their biological activities. For this compound and its derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related benzyloxybenzene and fluorobenzene (B45895) derivatives.

Research on benzyloxybenzene derivatives has successfully employed 3D-QSAR models to elucidate their binding affinities to targets such as β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.netacs.orgnih.gov These studies often utilize methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. For instance, a study on radioiodinated benzyloxybenzene derivatives revealed a trend where the binding affinities were significantly influenced by the substitution pattern on the benzene (B151609) ring. acs.org

Similarly, QSAR studies on isatin-based benzyloxybenzene derivatives have been conducted to understand their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases. nih.gov These investigations have highlighted the importance of substituents on both the isatin (B1672199) and benzyloxy moieties in determining the inhibitory potency. nih.gov The presence and position of a fluorine atom, for example, can significantly alter the electronic and hydrophobic properties of the molecule, thereby affecting its interaction with the enzyme's active site. nih.gov

To develop a QSAR model for a series of this compound analogs, a researcher would typically synthesize a library of related compounds with varied substituents. The biological activity of these compounds, such as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme, would be determined. Subsequently, various molecular descriptors for each compound would be calculated using computational software. These descriptors can be categorized as:

Electronic: These describe the distribution of electrons in the molecule and include parameters like Hammett constants (σ), dipole moment, and partial atomic charges. The electron-withdrawing nature of the fluorine atom in this compound would be a key electronic descriptor.

Steric: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples. The bulky benzyloxy group would significantly contribute to the steric properties.

Hydrophobic: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in the body.

Once the biological activities and molecular descriptors are tabulated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate a QSAR equation. A hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC₅₀) = a(logP) - b(MR) + c(σ) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

Hypothetical QSAR Data for this compound Derivatives

Interactive Table: Hypothetical QSAR Data

| Derivative | log(1/IC₅₀) | logP | Molar Refractivity (MR) | Hammett Constant (σ) |

| This compound | 5.8 | 3.9 | 58.2 | 0.06 |

| 1-(4-Chlorobenzyloxy)-2-fluoro-benzene | 6.2 | 4.6 | 63.1 | 0.23 |

| 1-(4-Methylbenzyloxy)-2-fluoro-benzene | 5.5 | 4.4 | 62.8 | -0.17 |

| 1-(4-Nitrobenzyloxy)-2-fluoro-benzene | 6.8 | 3.8 | 63.9 | 0.78 |

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are analogous to QSAR models but correlate molecular structure with physicochemical properties rather than biological activity. These properties can include boiling point, melting point, solubility, and chromatographic retention times. For this compound, QSPR studies can predict its environmental fate, and behavior in various chemical processes.

Studies on fluorobenzene derivatives have successfully established QSPR models to predict properties like the n-octanol/water partition coefficient (lgKow). researchgate.netresearchgate.net These models often employ descriptors derived from density functional theory (DFT) calculations, such as thermodynamic parameters and structural parameters. researchgate.netresearchgate.net The correlation coefficient (R²) and cross-validation coefficient (q²) are used to assess the predictive power of the generated models. researchgate.netresearchgate.net

The development of a QSPR model for this compound and its analogs would follow a similar procedure to QSAR development. A set of physicochemical properties for a series of related compounds would be experimentally determined. Then, a wide range of theoretical molecular descriptors would be calculated, including:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and Wiener index, which describe the size and branching of the molecule.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant to chemical reactivity.

A statistical method would then be used to create a mathematical model linking the descriptors to the property of interest. For example, a QSPR model for predicting the boiling point (BP) of a series of benzyloxy-fluoro-benzene isomers could look like:

BP = a(Wiener index) + b(Surface Area) - c(HOMO-LUMO gap) + d

Such a model would be valuable for estimating the properties of new or uncharacterized compounds, which is particularly useful in fields like environmental science and materials science.

Hypothetical QSPR Data for this compound and Isomers

Interactive Table: Hypothetical QSPR Data

| Compound | Boiling Point (°C) | Wiener Index | Molecular Surface Area (Ų) | HOMO-LUMO Gap (eV) |

| This compound | 285 | 1250 | 250 | 5.2 |

| 1-Benzyloxy-3-fluoro-benzene | 282 | 1265 | 252 | 5.3 |

| 1-Benzyloxy-4-fluoro-benzene | 280 | 1270 | 253 | 5.4 |

Applications in Advanced Organic Synthesis and Materials Science

1-Benzyloxy-2-fluoro-benzene as a Synthon in Complex Molecule Synthesis

In the realm of complex molecule synthesis, this compound is a key synthon—a building block that represents a unit of a larger target molecule. Its bifunctional nature, with the reactive aromatic ring and the latent phenolic hydroxyl, makes it a strategic component in multistep synthetic sequences.

The synthesis of functionalized fluorinated aromatic compounds remains a challenge in organic chemistry, often requiring harsh conditions. jst.go.jp Consequently, the use of pre-fluorinated building blocks like this compound is a highly effective strategy. jst.go.jp This compound can be used to generate other valuable fluorinated intermediates. For example, the benzyloxy group can be cleaved to yield 2-fluorophenol (B130384), which can then undergo further reactions.

A more advanced application involves the generation of benzyne (B1209423) intermediates. Research has shown that related 2-(trimethylsilyl)phenols can be converted into benzynes, which are then trapped with a fluoride (B91410) source to produce fluorinated aromatic compounds. jst.go.jp This method, particularly when performed under microflow conditions, can significantly reduce reaction times and improve yields. jst.go.jp Furthermore, diaryl iodonium (B1229267) salts derived from benzyloxy-benzene structures serve as effective precursors for radiofluorination to produce PET imaging agents. nih.gov The benzyloxy group deactivates the ring towards certain reactions, allowing for regiospecific introduction of isotopes like fluorine-18 (B77423), followed by debenzylation to yield the final radiolabeled phenol (B47542). nih.gov

| Reaction Type | Precursor System | Reagents/Conditions | Outcome |

| Benzyne Fluorination | Benzyne generated from a related silylated phenol | Bu₄NF(t-BuOH)₄, microflow reactor | Direct formation of an additional C-F bond on the aromatic ring. jst.go.jp |

| Radiofluorination | Diaryl iodonium salt derived from 4-benzyloxy-1-iodobenzene | [¹⁸F]Fluoride, followed by debenzylation | Synthesis of no-carrier-added 4-[¹⁸F]fluorophenol for PET imaging. nih.gov |

Benzyl (B1604629) ethers are widely used as protecting groups for alcohols and phenols during the multi-step synthesis of complex natural products. researchgate.netd-nb.info The stability of the benzyl group under a wide range of reaction conditions, coupled with its reliable removal via methods like catalytic hydrogenation, makes it a preferred choice for chemists. d-nb.info this compound, containing this key functional group, is therefore a potentially valuable starting material in this field. The fluorine atom can be carried through a synthetic sequence to produce fluorinated analogues of natural products, a strategy often employed to enhance biological activity or to probe biological mechanisms.

Precursor for Fluorinated Aromatic Intermediates

Design and Synthesis of Derivatives with Tailored Properties

The structure of this compound is a scaffold that can be systematically modified to create derivatives with specific, tailored properties for use in medicinal chemistry and materials science.

A common strategy in drug design is to introduce fluorine atoms to block sites of metabolic oxidation. thieme-connect.com The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic hydroxylation at that position, thereby increasing the metabolic stability and half-life of a drug. thieme-connect.com Starting with this compound, which already contains one metabolically robust C-F bond, further fluorination can be pursued. For example, derivatives like 2-(Benzyloxy)-1,4-difluorobenzene can be synthesized, which may exhibit even greater stability and unique electronic properties. smolecule.com The introduction of fluorinated groups is a known method to improve the metabolic stability of compounds compared to their non-fluorinated counterparts. thieme-connect.comcore.ac.uk

The aromatic ring of this compound and its derivatives can be further functionalized to install groups required for specific applications, such as linking to polymers, surfaces, or biological molecules. Highly efficient chemistries can be employed to add diverse functionalities. acs.org After deprotection of the benzyloxy group to reveal the phenol, a host of reactions become available. For instance, the resulting hydroxyl groups can be converted to triflates, which are excellent leaving groups for cross-coupling reactions like the Suzuki–Miyaura coupling, allowing for the direct attachment of new aryl groups. acs.org

Other advanced functionalization techniques can also be applied. The sulfur(VI) fluoride exchange (SuFEx) reaction, for example, is a highly efficient method for converting hydroxyl groups into fluorosulfates, which are versatile connectors. acs.org These strategies allow for the "functionalization at will" of the core scaffold, opening pathways to new materials and complex molecular architectures. acs.org

| Functionalization Strategy | Reactive Site | Key Reagents | Outcome |

| Suzuki-Miyaura Coupling | Phenol (after debenzylation and conversion to triflate) | Triflic anhydride, then Arylboronic acid, Pd catalyst | Direct attachment of new aryl or biaryl groups to the core scaffold. acs.org |

| Esterification | Phenol (after debenzylation) | Acid chlorides (e.g., Benzoyl chloride), Base | Formation of ester linkages for property modification or pro-drug strategies. acs.org |

| SuFEx Reaction | Phenol (after debenzylation) | SO₂F₂, Base | Conversion to highly reactive fluorosulfate (B1228806) groups for click chemistry applications. acs.org |